molecular formula C16H15FN2O5S B4172162 N-(1,3-benzodioxol-5-yl)-2-[(4-fluorophenyl)sulfonylamino]propanamide

N-(1,3-benzodioxol-5-yl)-2-[(4-fluorophenyl)sulfonylamino]propanamide

Cat. No.: B4172162
M. Wt: 366.4 g/mol
InChI Key: UWCSLVCMVIAVJX-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[(4-fluorophenyl)sulfonylamino]propanamide is a complex organic compound that features a benzodioxole ring, a fluorophenyl group, and an alaninamide moiety

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-fluorophenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O5S/c1-10(19-25(21,22)13-5-2-11(17)3-6-13)16(20)18-12-4-7-14-15(8-12)24-9-23-14/h2-8,10,19H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCSLVCMVIAVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(4-fluorophenyl)sulfonylamino]propanamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the fluorophenyl sulfonyl chloride. The alaninamide moiety is then introduced through a series of reactions, including amide bond formation. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

N-(1,3-benzodioxol-5-yl)-2-[(4-fluorophenyl)sulfonylamino]propanamide can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It has been evaluated for its biological activity, including potential anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[(4-fluorophenyl)sulfonylamino]propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring and fluorophenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-yl)-2-[(4-fluorophenyl)sulfonylamino]propanamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-yl)-2-[(4-fluorophenyl)sulfonylamino]propanamide

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